molecular formula C27H26O7 B8003785 (1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

Cat. No.: B8003785
M. Wt: 462.5 g/mol
InChI Key: QGMOSTNSEFFSBF-AUKSMUCXSA-N
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Description

(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[74002,6]tridecane is a complex organic compound characterized by its unique tricyclic structure This compound features multiple ether linkages and aromatic rings, making it a subject of interest in various fields of chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves cyclization reactions using appropriate starting materials such as phenols and epoxides under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This can be achieved through nucleophilic substitution reactions where a methoxyphenol reacts with an intermediate compound.

    Final assembly: The final step involves coupling reactions to introduce the diphenyl groups, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalyst selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the aromatic rings to cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Biochemical Probes: The compound can be used to study enzyme mechanisms and interactions due to its complex structure.

Medicine

    Drug Development: Its structural features may be explored for the development of new pharmaceuticals with specific biological activities.

Industry

    Materials Science: The compound’s stability and unique properties make it suitable for the development of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism by which (1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,6S,7S,9R)-7-(4-hydroxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R,2S,6S,7S,9R)-7-(4-chlorophenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane imparts unique electronic and steric properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O7/c1-28-19-12-14-20(15-13-19)30-27-24-23(33-26(34-24)18-10-6-3-7-11-18)22-21(31-27)16-29-25(32-22)17-8-4-2-5-9-17/h2-15,21-27H,16H2,1H3/t21-,22-,23+,24+,25?,26?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMOSTNSEFFSBF-AUKSMUCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C3C(C4C(O2)COC(O4)C5=CC=CC=C5)OC(O3)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]3[C@H]([C@H]4[C@H](O2)COC(O4)C5=CC=CC=C5)OC(O3)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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